molecular formula C23H26ClN5O7 B1346997 Disperse Red 167 CAS No. 26850-12-4

Disperse Red 167

Cat. No.: B1346997
CAS No.: 26850-12-4
M. Wt: 519.9 g/mol
InChI Key: ZDORFLXCSSFUIE-UHFFFAOYSA-N
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Description

Disperse Red 167 is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing synthetic fibers such as polyester. This compound is known for its vibrant red color and excellent dyeing properties, including high temperature resistance and good light fastness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Red 167 is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of 2-chloro-4-nitrobenzenamine with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the coupling reaction, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Disperse Red 167 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Red 167 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Disperse Red 167 involves its interaction with various molecular targets. The compound’s azo bond can undergo reduction, leading to the formation of aromatic amines, which can interact with cellular components. Additionally, the dye can form complexes with metal ions, affecting their bioavailability and activity .

Comparison with Similar Compounds

  • Disperse Red 60
  • Disperse Violet 93
  • Disperse Orange 155

Comparison: Disperse Red 167 is unique due to its high temperature resistance and excellent dyeing properties. Compared to Disperse Red 60, it has better light fastness. Disperse Violet 93 and Disperse Orange 155, while similar in structure, differ in their dyeing properties and applications. This compound is particularly favored for its vibrant color and stability under various dyeing conditions .

Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O7/c1-4-23(32)25-22-14-17(28(9-11-35-15(2)30)10-12-36-16(3)31)5-8-21(22)27-26-20-7-6-18(29(33)34)13-19(20)24/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDORFLXCSSFUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067259
Record name Disperse Red 167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26850-12-4
Record name N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26850-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disperse Red 167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(propionamido)anilino]anilino]ethyl acetate
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